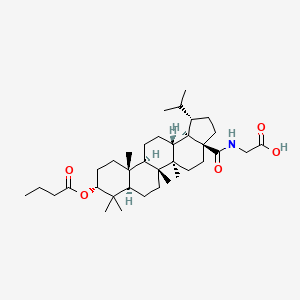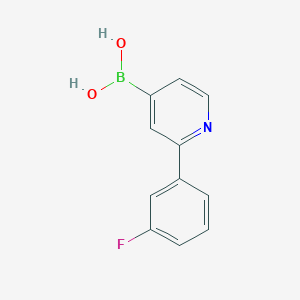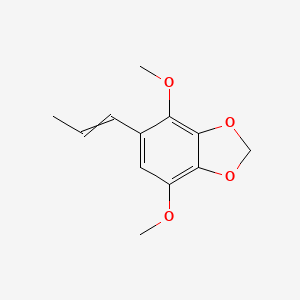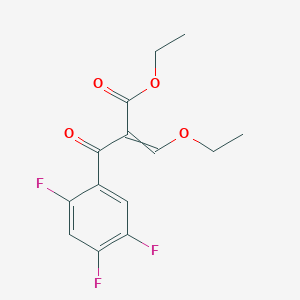
FXR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXR antagonist 1 is a selective, orally active compound that targets the farnesoid X receptor (FXR). FXR is a nuclear receptor involved in regulating bile acid, cholesterol homeostasis, lipid, and glucose metabolism. This compound is known for its ability to selectively inhibit intestinal FXR signaling, making it a promising candidate for treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FXR antagonist 1 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common synthetic methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: FXR antagonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
FXR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FXR signaling pathways and their role in metabolic regulation.
Biology: Investigated for its effects on cellular processes such as lipid metabolism, glucose homeostasis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, liver diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FXR
Mechanism of Action
FXR antagonist 1 exerts its effects by selectively inhibiting intestinal FXR signaling. This inhibition leads to feedback activation of hepatic FXR, which helps improve hepatic steatosis, inflammation, and fibrosis in models of nonalcoholic steatohepatitis (NASH). The molecular targets and pathways involved include the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis .
Comparison with Similar Compounds
FXR antagonist 1 is unique in its selective inhibition of intestinal FXR signaling. Similar compounds include:
Guggulsterone: A natural FXR antagonist derived from the resin of the tree Commiphora mukul.
Tauro-β-muricholic acid: A natural FXR antagonist that inhibits intestinal FXR signaling.
Glycoursodeoxycholic acid: Another natural FXR antagonist with similar inhibitory effects.
FLG249: A nonsteroidal FXR antagonist with potent inhibitory activity
In comparison, this compound offers higher selectivity and potency in inhibiting intestinal FXR signaling, making it a valuable tool for research and therapeutic applications.
Properties
Molecular Formula |
C36H59NO5 |
|---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
2-[[(1S,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27+,30+,33-,34+,35+,36-/m0/s1 |
InChI Key |
CLKCLHBPLVDIOB-VCXUAKCGSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-N-[2-(pyridin-4-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14088306.png)
![ethyl 4-[3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14088312.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)

![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)

![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)

